![molecular formula C7H12O2S2 B12010095 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane CAS No. 180-86-9](/img/structure/B12010095.png)
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dioxa-4,10-dithiaspiro[55]undecane is a chemical compound with the molecular formula C7H12O2S2 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane typically involves the reaction of appropriate diols with sulfur-containing reagents. One common method is the reaction of 1,7-dioxaspiro[5.5]undecane with sulfur dichloride (SCl2) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1,7-Dioxa-4,10-dithiaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and other biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A similar compound with oxygen atoms instead of sulfur.
1,4-Dioxaspiro[4.6]undecane: Another spiro compound with a different ring structure.
2,4,8,10-Tetraoxaspiro[5.5]undecane: A compound with multiple oxygen atoms in the spiro structure.
Uniqueness
1,7-Dioxa-4,10-dithiaspiro[5.5]undecane is unique due to the presence of both oxygen and sulfur atoms in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
180-86-9 |
|---|---|
分子式 |
C7H12O2S2 |
分子量 |
192.3 g/mol |
IUPAC名 |
1,7-dioxa-4,10-dithiaspiro[5.5]undecane |
InChI |
InChI=1S/C7H12O2S2/c1-3-10-5-7(8-1)6-11-4-2-9-7/h1-6H2 |
InChIキー |
AWILEVAQJGDCFN-UHFFFAOYSA-N |
正規SMILES |
C1CSCC2(O1)CSCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[3-Cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12010021.png)
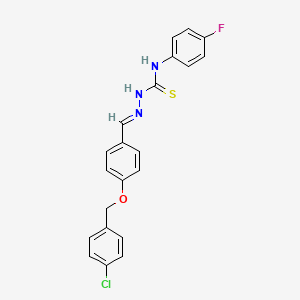
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010028.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(4-chlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12010042.png)

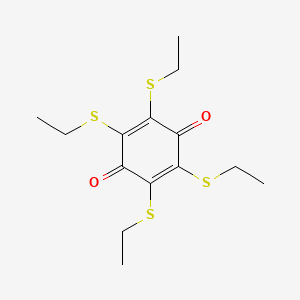
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12010061.png)
![[4-bromo-2-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 3-methylbenzoate](/img/structure/B12010063.png)
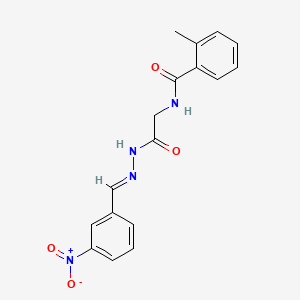
![[3,4,5-Triacetyloxy-6-(4-methoxy-2-oxopyrimidin-1-yl)oxan-2-yl]methyl acetate](/img/structure/B12010086.png)
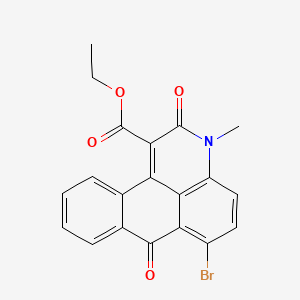
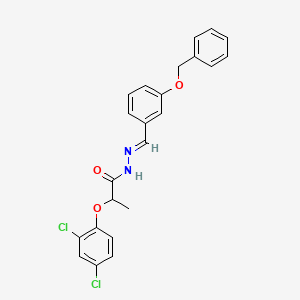
![2-({4-allyl-5-[(3-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B12010103.png)
